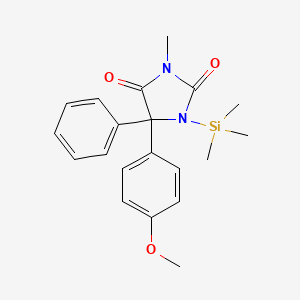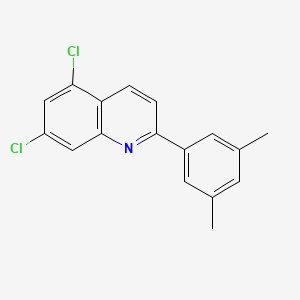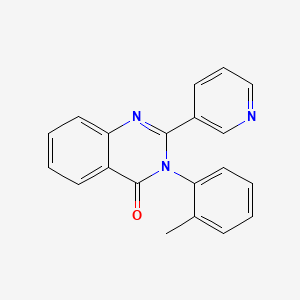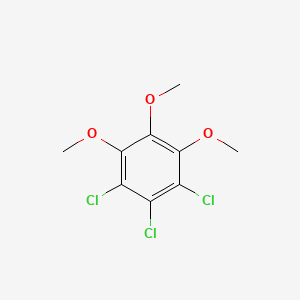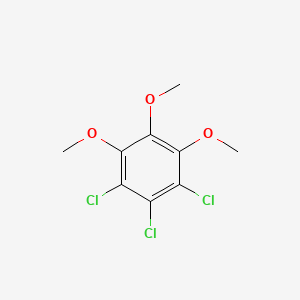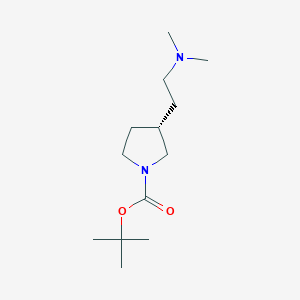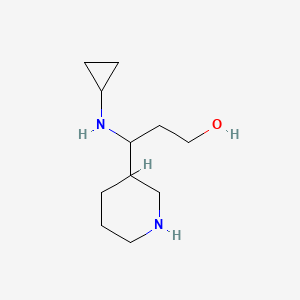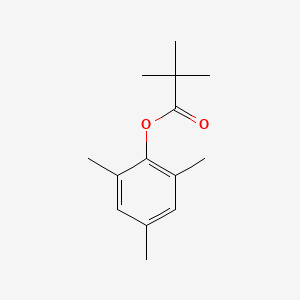![molecular formula C20H12Br2N2O4 B13963972 9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy- CAS No. 51889-17-9](/img/structure/B13963972.png)
9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, dibromophenyl, and dihydroxyanthraquinone groups. Its molecular formula is C20H12Br2N2O4, and it has a molecular weight of 504.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromoaniline with 1,4-dihydroxyanthraquinone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its effects are often mediated through the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromophenylmethanol: Shares the dibromophenyl group but differs in the overall structure and functional groups.
2-Amino-3,5-dibromopyridine: Contains the dibromophenyl group but has a pyridine ring instead of the anthraquinone structure
Uniqueness
1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is unique due to its combination of amino, dibromophenyl, and dihydroxyanthraquinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
51889-17-9 |
|---|---|
Molecular Formula |
C20H12Br2N2O4 |
Molecular Weight |
504.1 g/mol |
IUPAC Name |
1-amino-5-(2,4-dibromoanilino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)20(28)17-13(25)5-2-10(23)15(17)19(18)27/h1-7,24-26H,23H2 |
InChI Key |
ROMDDSWHQOFEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


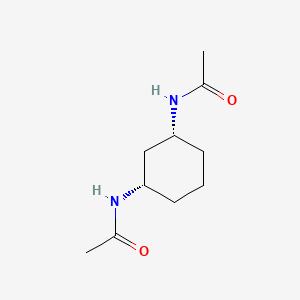
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
